2-Hydroxyethyl heptadecafluorononanoate
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Overview
Description
2-Hydroxyethyl heptadecafluorononanoate is a chemical compound with the molecular formula C11H5F17O3This compound is characterized by its high fluorine content, which imparts unique properties such as high thermal stability and resistance to solvents and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl heptadecafluorononanoate typically involves the esterification of heptadecafluorononanoic acid with 2-hydroxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl heptadecafluorononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Heptadecafluorononanoic acid.
Reduction: 2-Hydroxyethyl heptadecafluorononanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl heptadecafluorononanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical and thermal resistance
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl heptadecafluorononanoate involves its interaction with various molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with other molecules, enhancing its stability and resistance to degradation. This property is particularly useful in drug delivery systems, where the compound can protect active pharmaceutical ingredients from metabolic breakdown .
Comparison with Similar Compounds
Similar Compounds
- Vinyl heptadecafluorononanoate
- Hydroxyethyl cellulose
- Hydroxyethyl starch
- Hydroxyethyl tetramethylpiperidinol
- (Hydroxyethyl)urea
- Hydroxyethyl sorbitol
Uniqueness
2-Hydroxyethyl heptadecafluorononanoate stands out due to its high fluorine content, which imparts unique properties such as exceptional thermal stability, chemical resistance, and low surface energy. These characteristics make it particularly valuable in applications requiring robust performance under harsh conditions .
Properties
CAS No. |
92746-93-5 |
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Molecular Formula |
C11H5F17O3 |
Molecular Weight |
508.13 g/mol |
IUPAC Name |
2-hydroxyethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |
InChI |
InChI=1S/C11H5F17O3/c12-4(13,3(30)31-2-1-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-2H2 |
InChI Key |
OSZDQCXIGLZJLU-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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